![molecular formula C10H14O2 B14335775 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione CAS No. 109951-03-3](/img/structure/B14335775.png)
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is an organic compound with the molecular formula C10H14O2. It belongs to the class of bicyclic compounds, characterized by two fused rings. This compound is notable for its unique structure, which includes a bicyclo[3.2.1]octane framework with two ketone groups at positions 2 and 4, and two methyl groups at position 8. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic framework with high stereochemical control. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione and its derivatives involves interactions with various molecular targets. The compound’s ketone groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bicyclic structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octane-2,4-dione: Lacks the methyl groups at position 8, resulting in different chemical properties and reactivity.
8,8-Dimethylbicyclo[3.3.1]nonane-2,4-dione: Features a different ring size, leading to variations in stereochemistry and reactivity.
Uniqueness: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
109951-03-3 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
8,8-dimethylbicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-10(2)6-3-4-7(10)9(12)5-8(6)11/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FKBVLCQXWQNAGE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1C(=O)CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
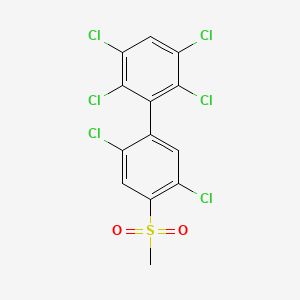
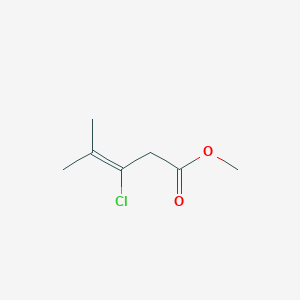
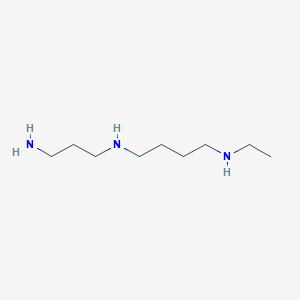

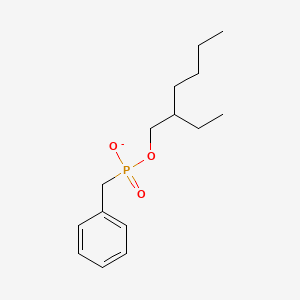
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
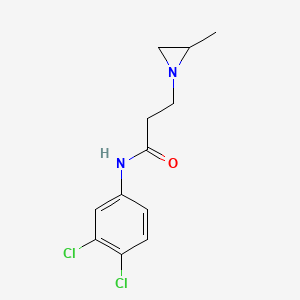
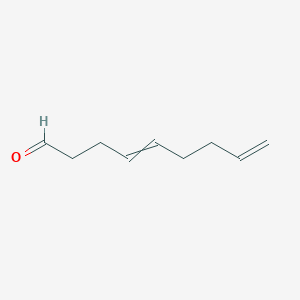
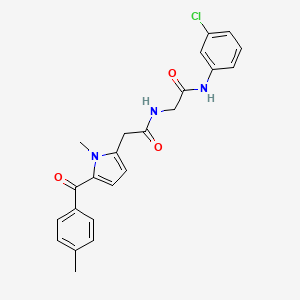

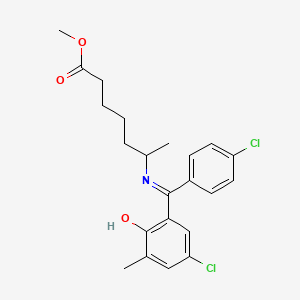
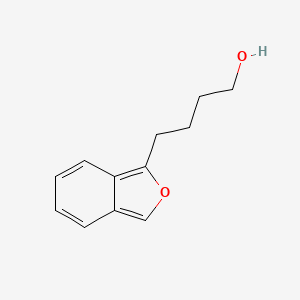
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
